molecular formula C19H17N3OS B11514090 1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone

1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone

Cat. No.: B11514090
M. Wt: 335.4 g/mol
InChI Key: NETXQMJNMKRAHM-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone is a complex organic compound with a unique structure that includes a benzyl group, a methylsulfanyl group, and a triaza-cyclopentainden core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triaza-cyclopentainden core, followed by the introduction of the benzyl and methylsulfanyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone involves its interaction with molecular targets and pathways within biological systems. The benzyl and methylsulfanyl groups may play a role in binding to specific receptors or enzymes, modulating their activity. The triaza-cyclopentainden core may also contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde: This compound shares the benzyl and methylsulfanyl groups but has a different core structure.

    [1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol: Similar in having the benzyl and methylsulfanyl groups, but with a different functional group at the imidazole ring.

Uniqueness

1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone is unique due to its triaza-cyclopentainden core, which is not commonly found in other compounds. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

1-(3-benzyl-2-methylsulfanylimidazo[4,5-b]indol-4-yl)ethanone

InChI

InChI=1S/C19H17N3OS/c1-13(23)22-16-11-7-6-10-15(16)17-18(22)21(19(20-17)24-2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3

InChI Key

NETXQMJNMKRAHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1N(C(=N3)SC)CC4=CC=CC=C4

Origin of Product

United States

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